molecular formula C21H21N5O4S B2374145 3-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898442-32-5

3-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2374145
CAS No.: 898442-32-5
M. Wt: 439.49
InChI Key: CPRWASPSZCGHHJ-UHFFFAOYSA-N
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Description

The compound “3-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyridazinone ring, which is a versatile pharmacophore of medicinal significance . Pyridazinones have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The N5—C7 and N2—C4 bond lengths indicate significant single-bond character, whereas the N3═C7 and N4═C4 bond lengths are indicative of significant double-bond character .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, such as 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, have been studied for their antimicrobial activity. Some derivatives have shown significant effectiveness against various strains of microbes (Desai et al., 2016).

Pharmacokinetics and Metabolism

A related compound, JM6, which has structural similarities to this compound, has been studied for its metabolism and pharmacokinetics in mice. It was found that JM6 is not a prodrug for Ro-61-8048 and does not significantly contribute to Ro-61-8048 concentrations in mouse plasma (Beconi et al., 2012).

Activity Against Cholinesterase

Derivatives of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide have been synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Most compounds exhibited promising activities, indicating potential therapeutic applications in conditions related to cholinesterase activity (Khalid, 2012).

Photophysicochemical Properties

Research has been conducted on the synthesis of compounds such as zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. These compounds exhibit photosensitizing abilities, potentially suitable for photocatalytic applications (Öncül et al., 2021).

Antimicrobial and Anti-inflammatory Activities

Sulfonamide derivatives with piperidine nucleus have been synthesized and characterized for their antimicrobial and anti-inflammatory activities. Some of these compounds have shown effectiveness against bacterial strains and potential in modulating inflammatory processes (Khalid et al., 2016).

Pro-apoptotic Effects in Cancer Cells

Certain sulfonamide derivatives bearing piperidine have shown pro-apoptotic effects in cancer cells by activating specific cellular pathways, indicating potential use in cancer therapy (Cumaoğlu et al., 2015).

Corrosion Inhibition Properties

Piperidine derivatives such as benzenesulfonamides have been studied for their corrosion inhibition properties on iron. This research is important in the field of materials science and corrosion engineering (Kaya et al., 2016).

Applications in Photodynamic Therapy

Compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide units have been investigated for their potential use in photodynamic therapy, an alternative treatment method for cancer (Öncül et al., 2022).

Drug Development

Derivatives of benzenesulfonamide have been studied for their potential as pharmaceuticals, including as HIV-1 infection preventatives and for their anti-inflammatory properties (De-ju, 2015).

Properties

IUPAC Name

3-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c27-26(28)18-5-4-6-19(15-18)31(29,30)24-17-9-7-16(8-10-17)20-11-12-21(23-22-20)25-13-2-1-3-14-25/h4-12,15,24H,1-3,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRWASPSZCGHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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